

Oleracein A: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Oleracein A	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleracein A, a prominent member of the oleracein class of indoline amide glycosides, is a bioactive compound isolated from Portulaca oleracea L. (purslane). This document provides a comprehensive technical overview of Oleracein A, detailing its chemical structure, physicochemical properties, and significant biological activities. Notably, its potent antioxidant and anti-inflammatory effects are highlighted, with a focus on its modulation of key signaling pathways, including the Nrf2 and NF-κB pathways. This whitepaper aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing detailed experimental methodologies and structured data to facilitate further investigation and therapeutic application.

Chemical Structure and Identification

Oleracein A is structurally characterized as an indoline amide glycoside. Its core structure consists of a 5,6-dihydroxyindoline-2-carboxylic acid moiety, which is N-acylated with a p-coumaric acid derivative and glycosylated with a β-D-glucopyranoside at the C6 position.[1][2]

Table 1: Chemical Identifiers for Oleracein A[3][4]



Identifier	Value
IUPAC Name	(2S)-5-hydroxy-1-[(E)-3-(4-hydroxyphenyl)prop- 2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy- 6-(hydroxymethyl)oxan-2-yl]oxy-2,3- dihydroindole-2-carboxylic acid
Molecular Formula	C24H25NO11
Molecular Weight	503.5 g/mol
Canonical SMILES	C1INVALID-LINK CO)O)O)O)C(=O)/C=C/C4=CC=C(C=C4)O">C @HC(=O)O
InChI Key	VICXKBPMEPRWFK-GTKZJKJXSA-N
CAS Number	872100-54-4

Physicochemical Properties

Detailed experimental data on the physical properties of isolated **Oleracein A**, such as melting point, boiling point, and specific solubility values, are not extensively reported in the current literature. However, based on its chemical structure, which contains numerous hydroxyl and carboxyl groups, **Oleracein A** is expected to be a polar molecule.

Table 2: Predicted and Reported Physicochemical Properties of Oleracein A

Property	Value/Observation	Source
Physical State	Not explicitly reported; likely a solid at room temperature.	Inferred
Solubility	Soluble in polar solvents like methanol and ethanol-water mixtures.	[5]
UV max	~305 nm	[6]
XLogP3-AA	0.2	[4]



Spectroscopic Data

The structural elucidation of **Oleracein A** has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **Oleracein A** shows characteristic signals corresponding to its indoline, p-coumaroyl, and glucosyl moieties.

Table 3: ¹³C NMR Spectroscopic Data for **Oleracein A** (125 MHz, DMSO-d₆)[7]



Carbon Position	Chemical Shift (δ, ppm)
Indoline Moiety	
2	57.1
3	32.4
3a	125.8
4	108.9
5	144.2
6	139.5
7	114.2
7a	130.1
СООН	173.2
p-Coumaroyl Moiety	
1'	125.8
2'	130.1
3'	115.8
4'	159.6
5'	115.8
6'	130.1
α	118.2
β	140.5
СО	165.1
Glucosyl Moiety	
1"	102.1
2"	73.5



3"	76.8
4"	70.0
5"	77.3
6"	61.0

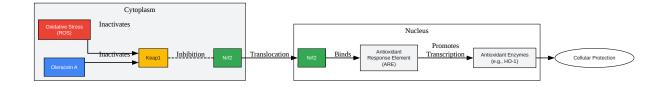
Biological Activities and Signaling Pathways

Oleracein A exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

Oleracein A demonstrates significant radical scavenging activity.[1][3] This activity is attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. The antioxidant capacity of Oleracein A is reported to be higher than that of ascorbic acid and α -tocopherol in some assays.[8]

One of the key mechanisms underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][9]



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Oleracein A activates the Nrf2 antioxidant pathway.

Anti-inflammatory Activity



Oleracein A has demonstrated potent anti-inflammatory effects.[8] It can inhibit the production of pro-inflammatory mediators. This anti-inflammatory action is, in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]



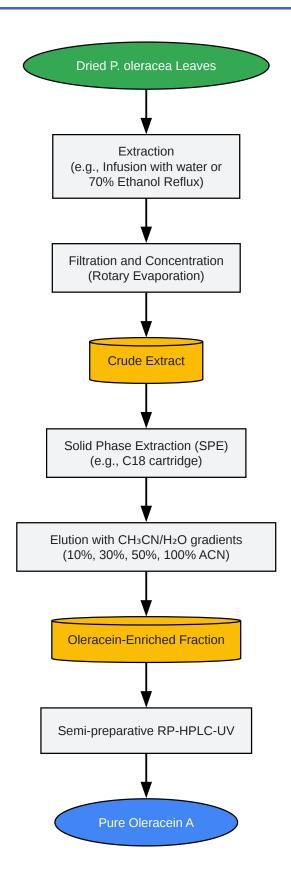
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Oleracein A inhibits the NF-κB inflammatory pathway.

Experimental Protocols Isolation and Purification of Oleracein A from Portulaca oleracea

The following is a general protocol for the isolation and purification of **oleracein A**.[5]





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Workflow for the isolation of Oleracein A.



- Extraction: Dried and powdered leaves of P. oleracea are extracted. An infusion with hot water is effective for selectively extracting oleraceins.[5] Alternatively, refluxing with 70% ethanol can be used.[11]
- Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is subjected to solid-phase extraction (SPE) using a C18 cartridge. Elution with a stepwise gradient of acetonitrile in water (e.g., 10%, 30%, 50%, 100%) yields fractions with varying polarities.[5]
- Purification: The oleracein-enriched fraction is further purified by semi-preparative reversedphase high-performance liquid chromatography (RP-HPLC) to isolate pure Oleracein A.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12]

- Prepare a stock solution of **Oleracein A** in a suitable solvent (e.g., methanol).
- Prepare a series of dilutions of the Oleracein A stock solution.
- Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
- In a 96-well plate, add a specific volume of each Oleracein A dilution to a specific volume of the DPPH solution.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a wavelength corresponding to the maximum absorbance of DPPH (typically around 517 nm) using a microplate reader.
- Ascorbic acid or Trolox is typically used as a positive control.
- The percentage of radical scavenging activity is calculated using the formula: % Scavenging
 = [(A_control A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH



solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]

- Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
- Prepare a series of dilutions of Oleracein A.
- Add a small volume of each Oleracein A dilution to the FRAP reagent.
- Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
- Measure the absorbance of the resulting blue-colored complex at a wavelength of around 593 nm.
- A standard curve is generated using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
- The antioxidant capacity of **Oleracein A** is expressed as equivalents of the standard.

Conclusion and Future Directions

Oleracein A is a promising natural product with well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of the Nrf2 and NF-κB signaling pathways. The information presented in this whitepaper provides a solid foundation for its further exploration as a potential therapeutic agent. Future research should focus on:

- Comprehensive profiling of its pharmacokinetic and pharmacodynamic properties.
- In-depth investigation of its efficacy and safety in preclinical and clinical studies for inflammatory and oxidative stress-related diseases.
- Exploration of its potential in other therapeutic areas, such as neuroprotection and cancer therapy, based on its known mechanisms of action.



 Development of efficient and scalable synthetic or semi-synthetic routes to ensure a consistent and high-purity supply for research and potential commercialization.

By addressing these areas, the full therapeutic potential of **Oleracein A** can be unlocked, paving the way for its development into a novel and effective therapeutic agent.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oleracein A | C24H25NO11 | CID 21574472 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical Characteristics and Anti-Inflammatory, Immunoregulatory, and Antioxidant Effects of Portulaca oleracea L.: A Comprehensive Review PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Phytochemical screening, antioxidant, and antimicrobial analysis of Portulaca oleracea seeds with in-silico molecular docking insights PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of CO2 Extract of Portulaca oleracea for Antioxidant Activity from Raw Material Cultivated in Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]
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